molecular formula C6H10O2 B7638368 1-Ethoxycyclopropane-1-carbaldehyde

1-Ethoxycyclopropane-1-carbaldehyde

Cat. No. B7638368
M. Wt: 114.14 g/mol
InChI Key: UEECCHIZQCYDGL-UHFFFAOYSA-N
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Description

1-Ethoxycyclopropane-1-carbaldehyde is a cyclic organic compound that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is also known as ethyl cyclopropylcarbaldehyde and has a molecular formula of C7H10O2. In

Mechanism of Action

The mechanism of action of 1-Ethoxycyclopropane-1-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in various organic reactions due to the presence of a carbonyl group and a cyclopropane ring in its structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit moderate toxicity towards various cell lines and has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Ethoxycyclopropane-1-carbaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, its moderate toxicity and limited solubility in water can pose limitations in certain experiments.

Future Directions

The future directions for research on 1-Ethoxycyclopropane-1-carbaldehyde include the development of new and efficient synthetic methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its mechanism of action and biochemical and physiological effects.
In conclusion, this compound is a cyclic organic compound that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new and efficient synthetic methods and the discovery of new drug candidates for various diseases.

Synthesis Methods

The synthesis of 1-Ethoxycyclopropane-1-carbaldehyde is a multi-step process that involves the reaction of ethyl diazoacetate with cyclopropane in the presence of a catalyst such as rhodium or copper. The resulting product is then oxidized using various oxidizing agents such as potassium permanganate or sodium hypochlorite to obtain the desired compound.

Scientific Research Applications

1-Ethoxycyclopropane-1-carbaldehyde has found extensive applications in the field of organic chemistry as a versatile building block for the synthesis of various organic compounds. It has been used as a key intermediate in the synthesis of biologically active compounds such as antitumor agents, antibiotics, and anti-inflammatory agents.

properties

IUPAC Name

1-ethoxycyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-8-6(5-7)3-4-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEECCHIZQCYDGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

201534-86-3
Record name 1-ethoxycyclopropane-1-carbaldehyde
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